Unveiling the Solid-State Architecture of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE: A Predictive and Comparative Guide
Unveiling the Solid-State Architecture of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE: A Predictive and Comparative Guide
Abstract
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the engineering of novel materials. This technical guide addresses the crystal structure of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE. As of the date of this publication, a definitive experimental crystal structure for this specific molecule has not been deposited in publicly accessible crystallographic databases.
Therefore, this document provides a comprehensive, predictive analysis of its likely solid-state structure. By leveraging a comparative approach with structurally analogous compounds, including its direct sulfur analog, and integrating spectroscopic and computational insights, we present a robust hypothesis of its molecular geometry, crystal packing, and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, structurally-informed understanding of this important benzoxazine derivative.
Introduction to the 1,4-Benzoxazine Core
The 1,4-benzoxazine ring system, a fusion of a benzene ring and a 1,4-oxazine ring, is a cornerstone in medicinal chemistry. Derivatives of this scaffold exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and potent and selective inhibition of enzymes like Sirtuin-1.[1][2] The specific substitution pattern on the benzoxazine core dictates its biological function and physicochemical properties. The title compound, ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE, features key functional groups—an ethyl ester and a methyl group—that are expected to significantly influence its steric and electronic properties, and consequently, its crystal packing.
Predicted Molecular Structure and Spectroscopic Profile
In the absence of direct crystallographic data, we can predict the molecular structure and spectroscopic characteristics of the title compound.
Predicted Spectroscopic Data
A powerful method for structural elucidation is the comparison with closely related, well-characterized molecules. The most relevant analog for which spectroscopic data is available is its sulfur counterpart, Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate.[3][4] By considering the relative electronegativity of oxygen versus sulfur, we can predict the NMR and IR spectra for our target molecule.
| Spectroscopic Data | Predicted for ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE | Reference Data: Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate [3][4] |
| ¹H NMR (CDCl₃, ppm) | ~ 1.3-1.4 (t, 3H, -OCH₂CH₃), ~ 2.0-2.1 (s, 3H, C3-CH₃), ~ 4.3-4.4 (q, 2H, -OCH₂CH₃), ~ 6.8-7.5 (m, 4H, Ar-H), ~ 8.5-9.5 (br s, 1H, N-H) | 1.38 (t, 3H), 1.98 (s, 3H), 4.34 (m, 2H), 7.04-7.86 (m, 4H), 11.25 (s, 1H) |
| ¹³C NMR (CDCl₃, ppm) | ~ 14, ~ 20, ~ 61, ~ 115-145 (aromatic & C=C), ~ 165 (C=O) | 14.6, 21.0, 61.1, 118.7, 123.4, 125.3, 130.0, 132.1, 134.2, 153.4, 165.5 |
| IR (KBr, cm⁻¹) | ~ 3300-3400 (N-H stretch), ~ 2900-3000 (C-H stretch), ~ 1700-1720 (C=O stretch, ester), ~ 1600 (C=C stretch), ~ 1200-1300 (C-O stretch) | 2983-2955, 2900 (C-H), 1696 (C=O), N-H stretch also present. |
The replacement of sulfur with the more electronegative oxygen is expected to cause slight upfield shifts for the protons and carbons of the heterocyclic ring.
Predicted Molecular Geometry
The 2H-1,4-benzoxazine ring is not planar. It is expected to adopt a folded or "boat-like" conformation along the N···O axis to relieve ring strain. The ethyl carboxylate group at the C2 position and the methyl group at the C3 position will have specific steric requirements that influence the overall molecular shape.
Caption: Predicted structure of the title compound.
Comparative Crystal Structure Analysis
To predict the crystal packing, we will analyze the experimentally determined structures of two key analogs.
Analog 1: Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate
This sulfur analog provides the closest comparison. Its crystal structure reveals key intermolecular interactions that are likely to be conserved.[5]
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Hydrogen Bonding: The structure is characterized by N—H···O and O—H···O hydrogen bonds, forming chains of molecules.
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π-π Stacking: Offset π-stacking interactions are observed between the benzene rings of adjacent molecules, contributing to the stability of the crystal lattice.
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C-H···S/O Interactions: Weaker C—H···S hydrogen bonds are also present. In our target molecule, these would be C—H···O interactions.
Analog 2: Other 1,4-Benzoxazine Derivatives
Recent studies on more complex 1,4-benzoxazine derivatives have also highlighted the importance of π-π stacking and strong N-H···O hydrogen bonds in dictating their solid-state assembly.[6] These studies confirm that these are dominant and predictable interactions within this class of compounds.
| Crystallographic Parameter | Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate [5] | Predicted for ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | Common packing for chiral molecules (if resolved) or centrosymmetric space groups like P2₁/c |
| Key Intermolecular Forces | N-H···O, O-H···O, C-H···S, π-π stacking | N-H···O, C-H···O, π-π stacking |
| Dominant Packing Motif | Hydrogen-bonded chains reinforced by π-stacking | Similar hydrogen-bonded motifs are highly probable. |
Proposed Experimental Workflow for Crystal Structure Determination
To obtain a definitive crystal structure, the following experimental protocol is proposed.
Synthesis
The synthesis of 1,4-benzoxazine derivatives is well-established, often proceeding through the condensation of a 2-aminophenol with an appropriate α-halo ester.[7]
Caption: Synthetic pathway to the target molecule.
Crystallization Protocol
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Screening: Dissolve the purified compound in a range of solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetone) to near saturation.
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Slow Evaporation: Allow the solvent to evaporate slowly at room temperature from a loosely covered vial.
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Vapor Diffusion: Place a solution of the compound in a vial, which is then placed in a larger sealed container with a more volatile anti-solvent (e.g., hexane, diethyl ether).
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Cooling: Slowly cool a saturated solution from an elevated temperature.
X-ray Diffraction Analysis
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Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer.
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Data Collection: The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. Diffraction data are collected on a CCD or CMOS detector.
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Structure Solution and Refinement: The collected data are processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and molecular structure.
Caption: Workflow for X-ray crystal structure determination.
Conclusion
While an experimental crystal structure for ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE remains to be determined, a comprehensive analysis of its structural analogs allows for a robust prediction of its molecular and supramolecular features. The molecule is expected to adopt a non-planar conformation, and its crystal packing will likely be dominated by N-H···O hydrogen bonding and π-π stacking interactions. The experimental workflows outlined in this guide provide a clear path for the future determination of this structure, which will be invaluable for the continued development of 1,4-benzoxazine-based compounds in medicinal chemistry and materials science.
References
-
1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). ResearchGate. [Link]
-
Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. (n.d.). PMC. [Link]
-
Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). ResearchGate. [Link]
-
Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). Repositorio Institucional CONICET Digital. [Link]
-
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate. (n.d.). PubChem. [Link]
-
Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4- benzoxazine-3-carboxylate and 3-Acetate Derivatives. (2001). ElectronicsAndBooks. [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
-
Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate. (2005). ResearchGate. [Link]
-
Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. (n.d.). Beilstein Journals. [Link]
-
Discovery of Dihydro-1,4-Benzoxazine Carboxamides as Potent and Highly Selective Inhibitors of Sirtuin-1. (2021). ACS Publications. [Link]
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). PMC. [Link]
-
Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate. (2018). ResearchGate. [Link]
-
DFT Simulation for Properties Determination of Chelating Spironaphthoxazine Derivatives. (2025). MDPI. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | C12H13NO2S | CID 360308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
